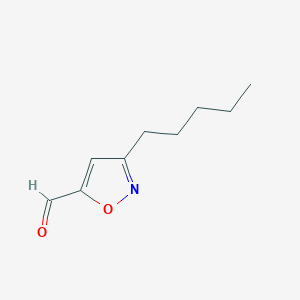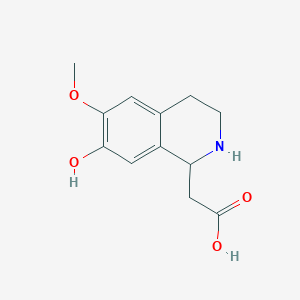
(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with hydroxy and methoxy groups, as well as an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3,4-dihydroxybenzaldehyde with an amine to form a Schiff base, which is then reduced to yield the tetrahydroisoquinoline core. Subsequent steps involve the introduction of the methoxy group via methylation and the hydroxy group through selective hydroxylation. The final step includes the acylation of the tetrahydroisoquinoline derivative with chloroacetic acid under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction efficiency and yield, as well as the employment of catalysts to enhance reaction rates. Purification processes such as crystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy or methoxy groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role as a biochemical probe. Its interactions with various enzymes and receptors are of interest for understanding cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown potential as an anti-inflammatory and neuroprotective agent, making it a candidate for the development of new therapeutic drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are employed in the formulation of various products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity. The acetic acid moiety enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The pathways involved include inhibition of pro-inflammatory enzymes and activation of neuroprotective signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-propionic acid
- (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-butyric acid
- (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-valeric acid
Uniqueness
Compared to its analogs, (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydro-isoquinolin-1-YL)-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This moiety enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the presence of both hydroxy and methoxy groups provides a versatile platform for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-11-4-7-2-3-13-9(6-12(15)16)8(7)5-10(11)14/h4-5,9,13-14H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFONHIUMKTHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549253 |
Source


|
| Record name | (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111599-06-5 |
Source


|
| Record name | (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
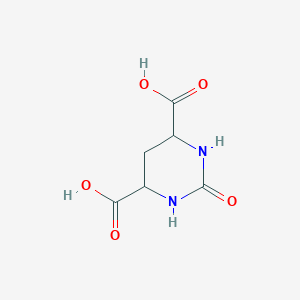
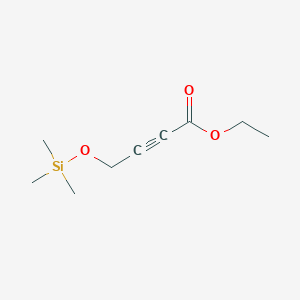
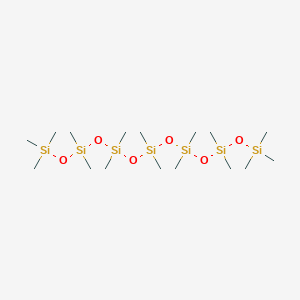
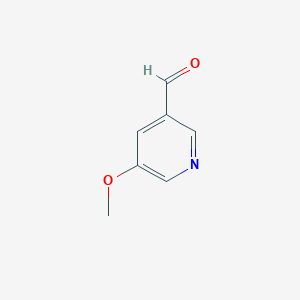
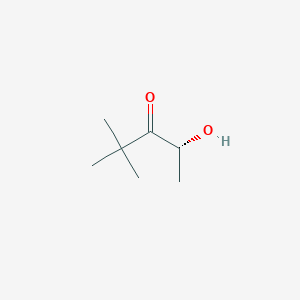
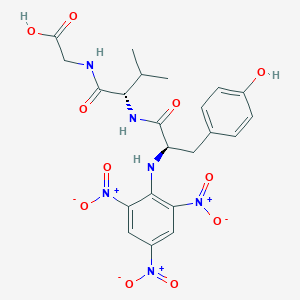
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
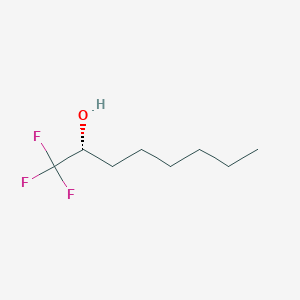
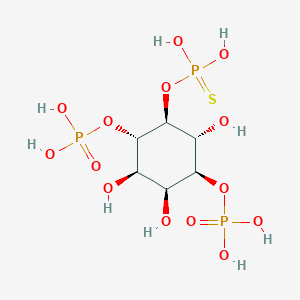
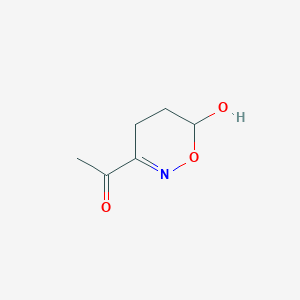
![[5-(2-ethylsulfanylpropyl)-3-oxocyclohexen-1-yl] butanoate](/img/structure/B38742.png)
